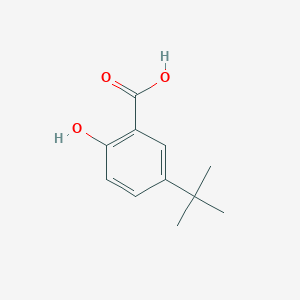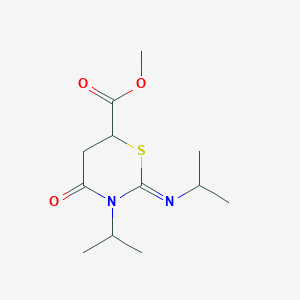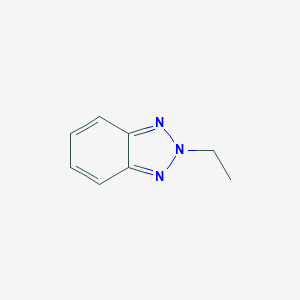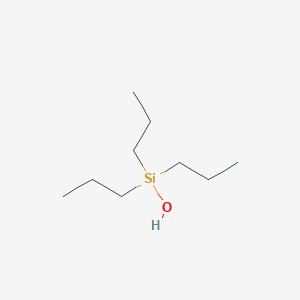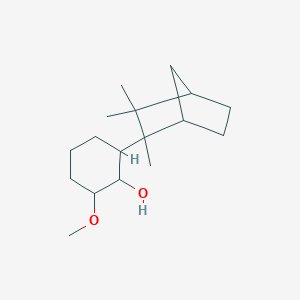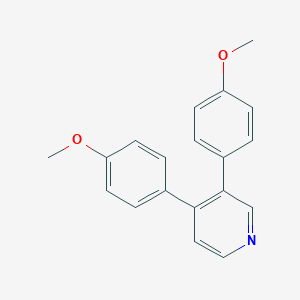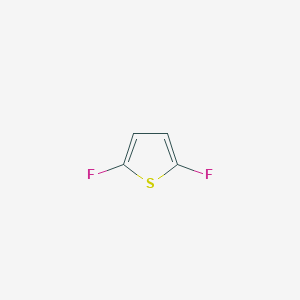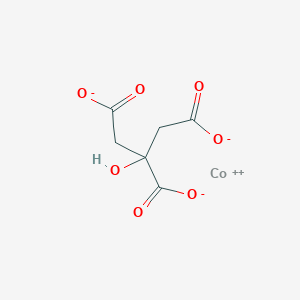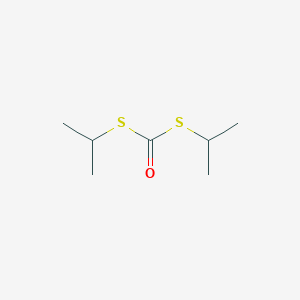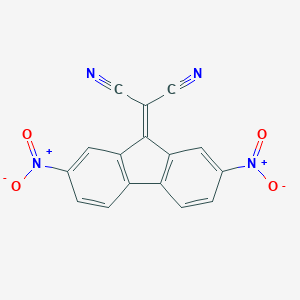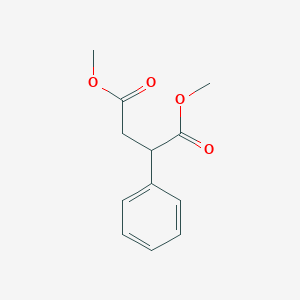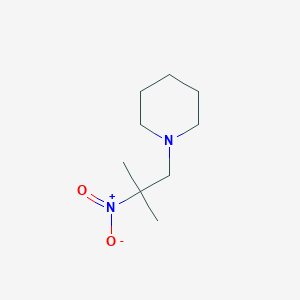
N-(2-Nitroisobutyl)piperidine
Vue d'ensemble
Description
N-(2-Nitroisobutyl)piperidine, commonly known as NIBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NIBP belongs to the class of piperidine compounds and has a unique chemical structure that makes it an attractive candidate for research in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of NIBP is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. NIBP has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. The compound has also been shown to inhibit the activity of enzymes that are involved in the growth and survival of cancer cells.
Effets Biochimiques Et Physiologiques
NIBP has been shown to have a range of biochemical and physiological effects in the human body. The compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. NIBP has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
NIBP has several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, the compound is also highly reactive and requires careful handling and storage to prevent degradation and contamination. Additionally, the synthesis process for NIBP can be complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on NIBP. One area of interest is the development of novel synthetic methods for producing the compound, which could improve its availability and reduce the cost of research. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of other diseases and disorders, such as diabetes, cardiovascular disease, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of NIBP and its effects on the human body.
Applications De Recherche Scientifique
NIBP has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders. The compound has been shown to exhibit significant activity against cancer cells, particularly in the treatment of breast cancer, prostate cancer, and lung cancer. NIBP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
17697-46-0 |
|---|---|
Nom du produit |
N-(2-Nitroisobutyl)piperidine |
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-(2-methyl-2-nitropropyl)piperidine |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,11(12)13)8-10-6-4-3-5-7-10/h3-8H2,1-2H3 |
Clé InChI |
KWULWMUTIBFSHV-UHFFFAOYSA-N |
SMILES |
CC(C)(CN1CCCCC1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(CN1CCCCC1)[N+](=O)[O-] |
Autres numéros CAS |
17697-46-0 |
Synonymes |
1-(2-Methyl-2-nitropropyl)piperidine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

